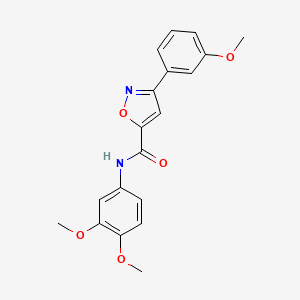
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Vue d'ensemble
Description
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers at the University of Queensland and is currently being investigated as a potential cancer treatment.
Mécanisme D'action
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide selectively binds to a specific region of RNA polymerase I, preventing the enzyme from transcribing ribosomal RNA. This leads to the activation of the p53 pathway, which can induce cell cycle arrest or apoptosis. The exact mechanism by which 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide activates the p53 pathway is not fully understood, but it is thought to involve the stabilization of the p53 protein.
Biochemical and Physiological Effects:
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to reduce tumor growth in preclinical models of several types of cancer. In addition, 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be difficult to synthesize and is not currently available as a commercial product. In addition, there is limited information on the pharmacokinetics and toxicity of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, which could limit its clinical use.
Orientations Futures
There are several potential future directions for research on 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more efficient synthesis methods, which could make the drug more accessible for research and clinical use. Another area of interest is the investigation of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other chemotherapy agents, which could enhance its efficacy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a cancer treatment.
Applications De Recherche Scientifique
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This inhibition leads to the activation of the p53 pathway, which is a tumor suppressor pathway that can induce cell cycle arrest or apoptosis. 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to be effective in preclinical models of several types of cancer, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-16-10-6-5-9-15(16)19-18(22)13-11-17(21)20(12-13)14-7-3-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJAZWJBVOPCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)

![2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4654506.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4654514.png)
![2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654522.png)

![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4654533.png)
![2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)


![4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4654551.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4654554.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654560.png)
![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4654574.png)